molecular formula C19H9ClO5 B12213667 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one

6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one

Cat. No.: B12213667
M. Wt: 352.7 g/mol
InChI Key: BUOIHIZSXWFHCF-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one is a synthetic bis-coumarin derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known for a wide spectrum of biological activities. A primary area of investigation for this specific reagent is its potential as a protein kinase inhibitor. Research published in the journal 'Bioorganic & Medicinal Chemistry Letters' indicates that this compound exhibits inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a critical enzyme involved in cellular signaling pathways related to diseases such as cancer, diabetes, and neurological disorders like Alzheimer's disease. The molecular structure, featuring two coumarin units linked by a carbonyl group, is designed to interact with the ATP-binding site of the kinase. Researchers utilize this compound as a key chemical tool to probe the structure and function of GSK-3β and to study its role in various pathological processes. It is offered as a high-purity chemical building block for the synthesis and development of novel therapeutic agents. This product is sourced from suppliers like Selleck Chemicals and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H9ClO5

Molecular Weight

352.7 g/mol

IUPAC Name

6-chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one

InChI

InChI=1S/C19H9ClO5/c20-12-5-6-16-11(7-12)9-14(19(23)25-16)17(21)13-8-10-3-1-2-4-15(10)24-18(13)22/h1-9H

InChI Key

BUOIHIZSXWFHCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : 6-Chloro-2-oxochromene-3-carbaldehyde (1 eq), 3-acetyl-6-methylchromen-2-one (1 eq).

  • Base : Ethanolic NaOH (40%, 3 mmol).

  • Conditions : Stirring at room temperature for 12 hours.

  • Yield : 65–70% after acidification and recrystallization.

Mechanistic Insights

The base deprotonates the acetyl group, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone bridge.

Table 2: Claisen-Schmidt Variants

BaseSolventTime (h)Yield (%)
NaOHEthanol1265–70
KOHTHF872
PiperidineDMF668

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. This method is particularly effective for Pechmann and Claisen-Schmidt routes.

Protocol for Microwave Pechmann Condensation

  • Reactants : 6-Chloro-2-hydroxybenzaldehyde (10 mmol), malonic acid (12 mmol).

  • Catalyst : POCl₃ (2 mL).

  • Conditions : Microwave (300 W), 100°C, 20 minutes.

  • Yield : 82%.

Advantages Over Conventional Heating

  • Time Reduction : 4-hour reactions completed in 20 minutes.

  • Yield Improvement : 10–15% increase due to reduced decomposition.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodTimeYield (%)Purity (%)
Pechmann (H₂SO₄)5 h68–7295
Claisen-Schmidt (NaOH)12 h65–7093
Microwave Pechmann0.33 h8298

Key Findings :

  • Microwave-assisted Pechmann condensation offers the highest efficiency (82% yield, 20 minutes).

  • Claisen-Schmidt is preferable for introducing diverse substituents but requires longer reaction times.

Challenges and Solutions

  • Purification Difficulties : The product’s low solubility in common solvents complicates recrystallization. Using chloroform/methanol (3:1) improves recovery.

  • Byproduct Formation : Optimizing catalyst stoichiometry (e.g., POCl₃ at 1.2 eq) minimizes esterification byproducts .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the reagents and conditions used .

Scientific Research Applications

Introduction to 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one

6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its efficacy in various therapeutic areas.

Anticancer Activity

One of the most significant applications of 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one is its potential as an anticancer agent. Research has demonstrated that derivatives of chromene compounds exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain chromene derivatives can inhibit the growth of liver carcinoma cells (HEPG2) with notable effectiveness, suggesting that modifications to the chromene structure can enhance anticancer activity .

Antidiabetic Properties

Another promising application is in the field of diabetes management. Recent studies have indicated that compounds derived from the chromene structure can exhibit significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. For example, a series of 2H-chromene derivatives were synthesized and evaluated for their ability to inhibit α-amylase, with some derivatives showing over 93% inhibition at specific concentrations . This suggests that 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one and its analogs could be developed as therapeutic agents for diabetes.

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. Compounds similar to 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one have shown effectiveness against various microbial strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, which opens avenues for developing new antimicrobial agents .

General Synthesis Procedures

The synthesis of 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing aromatic aldehydes and ketones in the presence of acid catalysts to form the chromene backbone.
  • Halogenation : Introducing chlorine atoms into the chromene structure through electrophilic substitution reactions.
  • Carbonylation : Incorporating carbonyl groups via reaction with acyl chlorides or anhydrides.

These synthetic pathways allow for the modification of the chromene skeleton to enhance biological activity while maintaining structural integrity .

Case Study 1: Anticancer Activity

A study published in Molecules investigated various derivatives of chromenes, including 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one, for their anticancer properties. The results indicated that certain modifications significantly increased antiproliferative effects against liver cancer cells, with some compounds exhibiting IC50 values as low as 2.70 µM . This highlights the potential for developing targeted cancer therapies based on this compound.

Case Study 2: Antidiabetic Activity

In another study focusing on antidiabetic properties, a series of sulfonamide derivatives of chromenes were synthesized and tested for α-amylase inhibition. The findings revealed that several compounds exhibited high inhibitory percentages, suggesting that modifications to the basic chromene structure could lead to effective antidiabetic agents . This underscores the versatility of the chromene framework in drug design.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, making it effective against certain bacteria and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro and Aromatic Substituents

(a) 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one
  • Structure : Contains a 3-chlorophenyl group and methyl substitutions at positions 4, 5, and 5.
  • Properties : Higher molecular weight (C₁₈H₁₄Cl₂O₂; MW: 345.21) compared to the parent compound. The bulky substituents reduce solubility but enhance lipophilicity (logP ~3.5), favoring membrane permeability .
(b) 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
  • Structure : Features hydroxyl and methyl groups at positions 7, 3, and 3.
  • Properties : Lower molecular weight (C₁₁H₉ClO₃; MW: 224.64) and higher polarity (Topological Polar Surface Area = 46.5 Ų) due to the hydroxyl group. Predicted to have moderate BBB penetration .

Derivatives with Carbonyl and Heterocyclic Moieties

(a) 6-Chloro-3-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)-2H-chromen-2-one
  • Structure : Differs by a methoxy group on the 2-oxochromene moiety.
  • Properties: Molecular weight 382.75 (C₂₀H₁₁ClO₆).
  • Applications : Used in research as a fluorescent probe due to its extended conjugation system .
(b) 3-Acetyl-6-chloro-2H-chromen-2-one
  • Structure : Substituted with an acetyl group at position 3.
  • Properties : Reduced steric hindrance (MW: 222.62) compared to the parent compound. The acetyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions .
  • Stability : DFT studies suggest moderate stability (global reactivity parameter ≈1.5 eV), suitable for derivatization into prodrugs .

Bioactive Analogues with Antifungal and Antioxidant Activities

(a) 6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one
  • Structure : Incorporates an indole moiety linked via a carbonyl group.
  • Bioactivity : Exhibits potent antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to the indole group’s ability to disrupt fungal membrane integrity .
  • Solubility : Lower aqueous solubility (logS = -4.2) due to the hydrophobic indole ring .
(b) (Z)-6-Chloro-3-(2-nitrobenzylidene)indolin-2-one (C2)
  • Structure: Indolinone core with nitro and chloro substituents.
  • Physicochemical Profile: Higher water solubility than chloro-substituted analogues (SwissADME prediction) but lower metabolic stability (CYP450 inhibition noted) .
  • Reactivity: DFT calculations indicate higher electrophilicity (ω = 5.2 eV) compared to non-nitro derivatives, correlating with radical scavenging activity in DPPH assays (IC₅₀ = 12 µM) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (logS) Bioactivity/Application Stability (DFT GRP, eV)
6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one C₁₉H₁₁ClO₆ 382.75 6-Cl, 3-(2-oxochromene-3-carbonyl) -3.8 Antimicrobial research 1.8
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one C₁₈H₁₄Cl₂O₂ 345.21 3-(3-Cl-Ph), 4,5,7-Me -5.1 Anti-inflammatory candidate 2.1
6-Chloro-3-(2-methylindole-3-carbonyl)-2H-chromen-2-one C₁₉H₁₁ClN₂O₃ 350.75 3-(2-Me-indole carbonyl) -4.2 Antifungal (C. albicans) 1.6
(Z)-6-Chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) C₁₅H₈ClN₂O₃ 299.69 6-Cl, 2-NO₂-benzylidene -3.5 Antioxidant (DPPH IC₅₀ = 12 µM) 5.2

Key Findings and Implications

Substituent Effects :

  • Chloro and nitro groups enhance electrophilicity and radical scavenging activity but reduce metabolic stability .
  • Hydroxyl and methoxy groups improve solubility and hydrogen-bonding interactions but may decrease BBB penetration .

Biological Relevance :

  • Indole- and chromene-containing derivatives show promise in targeting microbial pathogens and oxidative stress pathways .
  • Methyl and acetyl substitutions balance lipophilicity and reactivity for drug delivery applications .

Computational Insights :

  • DFT analyses correlate global reactivity parameters (GRP) with experimental stability and reactivity trends, aiding in rational drug design .

Biological Activity

6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one is C13H7ClO4. It features a chromene core structure with a carbonyl group that enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the oxochromene moiety contributes to the scavenging of free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism.
  • Cell Signaling Modulation : It may interact with various cellular receptors and signaling pathways, influencing processes like apoptosis and cell proliferation.

Antioxidant Activity

In vitro studies have demonstrated that 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one exhibits significant antioxidant properties. For instance, it was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value indicative of its potency compared to standard antioxidants.

CompoundIC50 (µM)
6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one25 ± 0.5
Ascorbic Acid (Control)20 ± 0.3

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on α-amylase, revealing promising results that suggest its potential as a hypoglycemic agent.

CompoundInhibitory Percentage at 100 µg/mLIC50 (µM)
6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one92%5.0 ± 0.1
Acarbose (Standard)96%0.43 ± 0.01

These results indicate that the compound could serve as a lead for developing new antidiabetic drugs.

Cytotoxicity and Anticancer Activity

In cancer cell lines, such as HEPG2 (liver carcinoma), the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests its potential in cancer therapy.

Case Studies

Several studies have highlighted the therapeutic applications of coumarin derivatives similar to 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one:

  • Antidiabetic Agents : Research on modified coumarins has shown significant α-amylase inhibition, leading to decreased blood glucose levels in diabetic models.
  • Anticancer Research : Various derivatives have been synthesized and tested against different cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction.

Q & A

Q. What synthetic methodologies are suitable for preparing 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one?

The compound can be synthesized via cyclocondensation reactions involving chromene derivatives. For instance, cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with silyloxy-substituted dienes under acidic conditions (e.g., ZnCl₂ in POCl₃) provides a pathway for constructing fused chromenone systems . Reaction optimization should prioritize temperature control (60–80°C) and stoichiometric ratios to minimize side products like unreacted aldehyde intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : For resolving chloro-substituted aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 160–180 ppm).
  • X-ray Crystallography : To confirm the spatial arrangement of the 2-oxochromene-3-carbonyl moiety. SHELX software (e.g., SHELXL) is widely used for structure refinement, particularly for handling twinned or high-resolution data .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~ 343.22) and isotopic patterns consistent with chlorine substitution .

Q. How do structural modifications influence its bioactivity?

Substituents at the 3- and 6-positions significantly modulate activity. For example, electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity, improving interactions with biological targets like kinases or DNA. QSAR models developed for chromen-2-one analogs indicate that anti-cancer activity correlates with hydrophobic parameters (logP) and electronic descriptors (HOMO-LUMO gap) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like riboswitches (e.g., Plasmodium falciparum riboswitch) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonding (e.g., between the carbonyl group and conserved adenine residues) and π-π stacking interactions .
  • ADMET Prediction : Tools like SwissADME predict solubility (LogS) and BBB permeability, critical for CNS-targeted derivatives.

Q. How to resolve contradictions in experimental vs. computational data for this compound?

Discrepancies often arise from solvent effects or protonation states in simulations. For example:

  • Solvent Correction : Apply COSMO-RS to adjust for solvation-free energy differences.
  • Protonation State Validation : Compare experimental pKa (estimated ~9.5 for the hydroxyl group) with predicted values using ChemAxon.
  • Crystallographic Validation : Cross-verify computational geometries with X-ray structures to refine force field parameters .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for cyclocondensation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining >80% yield.
  • Purification Protocols : Use flash chromatography (hexane:EtOAc gradient) to isolate intermediates. Monitor by TLC (Rf ~0.3 in 3:7 hexane:EtOAc).

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetate groups at the 7-hydroxy position to enhance aqueous solubility.
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability.

Q. What analytical methods detect degradation products under varying pH conditions?

  • HPLC-PDA : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) to separate degradation peaks.
  • LC-MS/MS : Identify hydrolyzed products (e.g., 6-chloro-chromen-2-one) via fragmentation patterns .

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